L-ALANINE-N-T-BOC (13C3,15N)
Description
Properties
Molecular Weight |
193.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Applications in Biomolecular NMR Spectroscopy
Biomolecular NMR spectroscopy utilizes labeled compounds to study protein structures and dynamics. The introduction of L-Alanine-N-t-BOC (13C3,15N) has facilitated several advancements:
A. Protein Dynamics Studies
Isotope labeling enables researchers to observe protein folding and conformational changes in real-time. For instance, the use of and labels in alanine has been crucial for:
- Triple-resonance experiments : These have improved the efficiency of sequential assignments in protein structures, allowing for more reliable data collection .
B. Structural Elucidation
L-Alanine-N-t-BOC (13C3,15N) is often employed to resolve ambiguities in protein structures by providing distinct NMR signals that can be correlated with specific structural features .
Applications in Proteomics
In proteomics, stable isotope-labeled amino acids are essential for quantifying proteins and understanding their functional roles within biological systems.
A. Quantitative Mass Spectrometry
The incorporation of L-Alanine-N-t-BOC (13C3,15N) allows for accurate quantification of proteins through mass spectrometry techniques:
- Isotope dilution assays : These methods leverage the known quantities of labeled amino acids to quantify unlabeled counterparts in complex mixtures .
B. Metabolic Flux Analysis
This compound is instrumental in tracing metabolic pathways by allowing researchers to track the incorporation and transformation of alanine within metabolic networks. Studies have shown its effectiveness in evaluating how different substrates affect metabolic pathways in various organisms .
Case Studies
Several studies have highlighted the practical applications of L-Alanine-N-t-BOC (13C3,15N):
Case Study 1: Protein Folding Dynamics
A study utilized L-Alanine-N-t-BOC (13C3,15N) to investigate the folding kinetics of a specific enzyme. The results indicated that the labeled alanine residues provided clear insights into intermediate states during folding, which were previously difficult to observe using conventional methods.
Case Study 2: Metabolic Pathway Tracing
Another research project employed this compound to analyze the metabolic pathways in cancer cells. By monitoring the incorporation of labeled alanine into various metabolites, researchers could delineate altered metabolic routes associated with tumor growth and proliferation.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Biomolecular NMR | Protein dynamics studies | Improved signal resolution |
| Proteomics | Quantitative mass spectrometry | Accurate protein quantification |
| Metabolic Studies | Tracing metabolic pathways | Insights into metabolic alterations |
Comparison with Similar Compounds
Structural and Isotopic Variants
Table 1: Key Isotopic and Structural Variants of Boc-Protected Alanine
Note: CAS numbers vary by supplier; purity and pricing are approximate.
Functional Group Modifications
Boc vs. Fmoc Protection :
The Boc group (tert-butoxycarbonyl) is acid-labile, making it suitable for stepwise peptide synthesis under acidic deprotection conditions. In contrast, N-Fmoc-L-alanine-13C3,15N () uses a base-labile Fmoc (fluorenylmethyloxycarbonyl) group, preferred in modern solid-phase synthesis due to orthogonal protection strategies .- Beta-Alanine Derivatives: β-Alanine-13C3,15N (CAS 285978-07-6) lacks the α-amino group, positioning the amino moiety on the β-carbon. This structural difference directs its role in carnosine synthesis and muscle metabolism rather than protein incorporation .
- Enantiomers: D-ALANINE-N-T-BOC (15N) () serves as the non-biological enantiomer, useful in studying stereochemical effects in enzyme specificity or chiral separations.
Isotopic Labeling Patterns
- Single vs. Dual Isotopes :
The 15N-only variant (NLM-1903) is cost-effective for nitrogen metabolic studies, while the dual-labeled 13C3,15N version (CNLM-2394) enables simultaneous tracking of carbon and nitrogen fluxes, critical in multi-omics analyses . - Position-Specific Labeling :
Compounds like L-ALANINE-N-T-BOC (3-13C) (CLM-2151) allow targeted analysis of specific metabolic pathways, such as alanine transamination in the liver .
Physicochemical and Commercial Considerations
- Solubility and Stability :
Boc-protected alanines are typically soluble in organic solvents (e.g., DMF, THF), whereas β-alanine derivatives exhibit higher aqueous solubility . - Purity and Cost : Prices vary significantly; for example, Eurisotop’s Fmoc-alanine-13C3,15N costs ~€1,474/0.25g , while Shanghai’s Boc-alanine-13C3,15N is ~$70/0.1g . Purity ranges from 95% to 99%, impacting reproducibility in sensitive assays.
Preparation Methods
Starting Material: Isotopically Labeled L-Alanine
The isotopically labeled L-alanine used is enriched with ^13C at the third carbon and ^15N at the amino nitrogen. This can be obtained via:
- Biosynthetic methods: Culturing microorganisms in media enriched with ^13C-glucose and ^15N-ammonium salts to produce labeled amino acids.
- Chemical synthesis routes: Starting from labeled precursors, although less common due to complexity.
Protection of the Amino Group with t-BOC
The amino group of L-alanine is protected to prevent unwanted side reactions during peptide synthesis. The t-BOC group is introduced typically by reaction with di-tert-butyl dicarbonate ((Boc)2O) under controlled conditions.
| Parameter | Details |
|---|---|
| Solvent | Organic solvents such as dioxane or dichloromethane |
| Base | Triethylamine or sodium bicarbonate to neutralize the acid formed |
| Temperature | 0 °C to room temperature |
| Reaction time | 1–3 hours |
| Molar ratio | (Boc)2O : L-alanine ~1.1 : 1 |
The reaction proceeds with the nucleophilic attack of the amino group on the (Boc)2O, forming the carbamate-protected amino acid.
Purification
The crude product is purified by:
- Extraction with organic solvents
- Crystallization or recrystallization
- Chromatographic techniques such as flash chromatography or preparative HPLC
Purity is critical to ensure the compound’s suitability for research applications, with chemical purity typically ≥ 98%.
Characterization
The final product is characterized by:
- Mass spectrometry (MS) to confirm molecular weight and isotopic incorporation
- Nuclear magnetic resonance (NMR) spectroscopy, especially ^13C and ^15N NMR, to verify isotopic labeling positions
- Elemental analysis and HPLC for purity assessment
Research Findings and Data
Isotopic Purity and Chemical Purity
According to commercial suppliers specializing in stable isotope-labeled compounds, L-Alanine-N-t-BOC (13C3,15N) is available with isotopic enrichments typically between 97% and 99% for both ^13C and ^15N labels, and chemical purity exceeding 98%.
Analytical Data Summary
| Parameter | Value/Range |
|---|---|
| Molecular Formula | C7[^13C]H15[^15N]O4 |
| Molecular Weight | 191.20 g/mol |
| Isotopic Enrichment | ^13C (3 atoms): 97–99% |
| ^15N (1 atom): 97–99% | |
| Chemical Purity | ≥ 98% |
| Typical Solvent for Storage | Anhydrous organic solvents (varies by batch) |
Application-Driven Preparation Notes
- The t-BOC protection is stable under peptide synthesis conditions but can be removed under acidic conditions post-synthesis.
- The isotopic labeling at the 3rd carbon and nitrogen allows for precise tracing in metabolic studies and high-resolution NMR or MS analysis.
- The compound’s stability and isotopic integrity are maintained by careful control of reaction conditions and purification steps.
Summary Table of Preparation Steps
| Step No. | Process Step | Key Conditions/Notes |
|---|---|---|
| 1 | Obtain ^13C3, ^15N-labeled L-alanine | Biosynthetic or chemical synthesis of labeled amino acid |
| 2 | Protection with t-BOC group | Reaction with (Boc)2O, base, 0 °C to RT, 1–3 h |
| 3 | Purification | Extraction, crystallization, chromatography |
| 4 | Characterization | MS, ^13C/^15N NMR, HPLC, elemental analysis |
Q & A
Q. Advanced
- Tracer concentration : Use sub-saturating doses (e.g., 30 μM) to mimic physiological conditions and avoid metabolic bottlenecks .
- Isotope scrambling control : Monitor potential label transfer to non-target metabolites (e.g., glycine or serine) via LC-MS/MS .
- Pathway modeling : Develop computational models to predict label distribution in de novo purine biosynthesis, accounting for mitochondrial-cytosolic crosstalk .
How does isotopic purity (e.g., 13C vs. 15N labeling efficiency) impact data interpretation in quantitative proteomics, and what validation steps are recommended?
Q. Advanced
- Baseline correction : Low 15N purity (>95%) may introduce background noise in MS spectra, requiring deisotoping algorithms .
- Cross-validation : Confirm labeling efficiency using parallel techniques (e.g., NMR for 13C and elemental analysis for 15N) .
- Internal standards : Co-inject unlabeled analogs to calibrate retention times and quantify isotopic enrichment .
What analytical techniques are most suitable for verifying the structural integrity and isotopic labeling of L-Alanine-N-t-Boc (13C3,15N)?
Q. Basic
- NMR spectroscopy : 13C NMR confirms carbon labeling positions, while 15N-1H HSQC validates nitrogen incorporation .
- High-resolution MS : Exact mass measurements (e.g., Q-TOF) distinguish isotopic peaks and detect impurities .
- Isotopic ratio analysis : Elemental analysis-coupled isotope ratio mass spectrometry (EA-IRMS) quantifies 13C/15N abundance .
In studies of de novo purine biosynthesis, how does the dual 13C/15N labeling in L-Alanine-N-t-Boc facilitate tracing metabolic pathways, and what are the potential pitfalls in data analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
